2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
2-Chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a chloro group at position 2 and a nitro group at position 5 on the benzene ring. The amide nitrogen is linked to a 2-(4-sulfamoylphenyl)ethyl chain, which introduces a sulfonamide moiety.
Properties
IUPAC Name |
2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c16-14-6-3-11(19(21)22)9-13(14)15(20)18-8-7-10-1-4-12(5-2-10)25(17,23)24/h1-6,9H,7-8H2,(H,18,20)(H2,17,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYRBAFJEWBWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by the reaction with 2-(4-sulfamoylphenyl)ethylamine to form the final product. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2-amino-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoylphenyl group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the benzamide core or the sulfamoyl-containing side chain. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
- Nitro vs. This may influence binding to targets like nitroreductases .
- Sulfamoyl Moieties: The 4-sulfamoylphenyl group is a common feature in diuretics (e.g., sulfonamide drugs), suggesting possible applications in modulating ion channels or carbonic anhydrases .
- Side Chain Flexibility: Ethyl-linked sulfamoyl groups (e.g., -CH₂CH₂-) may improve membrane permeability compared to rigid aromatic linkers .
Biological Activity
2-Chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17ClN2O4S
- Molecular Weight : 368.84 g/mol
- CAS Number : 16673-34-0
- IUPAC Name : this compound
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Antitumor Activity
Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant antitumor properties. The following table summarizes some findings related to its antitumor effects:
| Compound | Target | IC50 (µM) | Study Reference |
|---|---|---|---|
| This compound | RET Kinase | 0.64 | |
| Other Benzamide Derivatives | EGFR Kinase | 0.4 - 8.3 |
The compound demonstrated a notable ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of cellular pathways. The nitro group in the compound may undergo bioreduction, leading to reactive intermediates that interact with cellular components, ultimately affecting tumor growth and survival.
Case Studies
- Study on RET Kinase Inhibition : A study highlighted the effectiveness of benzamide derivatives in inhibiting RET kinase activity, which is crucial in several cancers. The compound showed promising results with an IC50 value indicating significant potency against RET-driven tumors .
- EGFR Inhibition Studies : Another research focused on the inhibition of epidermal growth factor receptor (EGFR) kinases by similar compounds. The findings suggested that modifications in the benzamide structure could enhance selectivity and potency against specific cancer types .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity 2-chloro-5-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?
- Methodological Answer : Optimize stepwise synthesis using:
- Acylation : React 5-chloro-2-nitrobenzoic acid derivatives with ethyl chloroformate and triethylamine in DCM to activate the carboxyl group (94% yield) .
- Sulfonamide coupling : Use sodium carbonate in THF/H₂O (2:1) to couple intermediates with 2-(4-sulfamoylphenyl)ethylamine, ensuring pH control to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at C5, sulfamoyl at C4) and assess purity .
- HPLC-MS : Pair reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with high-resolution MS to detect trace impurities (<0.1%) .
- X-ray crystallography : Resolve ambiguous stereoelectronic effects using SHELX programs for small-molecule refinement (e.g., SHELXL for bond-length validation) .
Q. How can researchers mitigate byproduct formation during the nitro-group introduction?
- Methodological Answer :
- Controlled nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3) .
- Quenching : Add ice-cold water post-reaction to precipitate intermediates, reducing hydrolysis byproducts .
Advanced Research Questions
Q. How should researchers address contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer :
- Orthogonal assays : Compare IC₅₀ values across fluorescence-based (e.g., FLIPR) and radiometric (e.g., scintillation proximity) assays to rule out assay-specific artifacts .
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, adjusting for variables like buffer pH and ATP concentration .
Q. What computational approaches predict binding modes of this compound with carbonic anhydrase IX?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with the crystal structure of CA IX (PDB: 3IAI) to model nitro and sulfamoyl group interactions with Zn²⁺-active sites .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the benzamide core and Thr199/Gln92 residues .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target kinases?
- Methodological Answer :
- Analog synthesis : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) and test inhibition profiles against kinase panels (e.g., Eurofins KinaseScan) .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets with predicted >10-fold selectivity .
Q. What strategies resolve discrepancies in crystallographic vs. solution-phase conformational data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
